molecular formula C8H10BrN3O3 B1378790 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole CAS No. 1429309-54-5

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No. B1378790
M. Wt: 276.09 g/mol
InChI Key: LGGFJFNRBLOXGF-UHFFFAOYSA-N
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Description

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, commonly referred to as BNPP, is a heterocyclic aromatic compound that has been of interest to scientists and researchers due to its unique properties and potential applications. BNPP is a colorless solid that is soluble in organic solvents and has a melting point of approximately 82°C. BNPP has been used in a range of scientific applications, including as a reagent in organic synthesis and as a tool for studying biochemical pathways. In

Scientific Research Applications

Organometallic Chemistry of Pyrazole Derivatives

Pyrazole derivatives play a significant role in the inorganic and organometallic chemistry of Group 5 metal complexes. These complexes, particularly those containing hydridotris(pyrazolyl)borates, are studied for their physico-chemical properties to model interactions occurring in metalloproteins like bromoperoxidase. The research extends to vanadium, niobium, and tantalum complexes, highlighting their potential in organometallic chemistry, especially in the field of tour-electron alkyne complexes (Etienne, 1996).

Therapeutic Applications of Pyrazoline Derivatives

Pyrazoline derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. Their versatility in pharmaceutical applications is notable, with ongoing research into developing new derivatives for various therapeutic uses (Shaaban, Mayhoub, & Farag, 2012). The exploration of pyrazoline compounds in anticancer research also demonstrates their significance as potential therapeutic agents, with various synthetic strategies being employed to enhance their biological activity (Ray et al., 2022).

Pyrazole Derivatives in Energetic Materials

Research into pyrazole derivatives extends to their use in energetic materials, where they contribute to the development of high-energy density materials (HEDMs). These studies focus on the synthesis and properties of azine energetic compounds, which are crucial for improving the performance of propellants and explosives. The potential of pyrazole derivatives in this field highlights their importance in advancing materials science (Yongjin & Shuhong, 2019).

Pyrazole-Based Catalysts

The synthesis of pyrazole-based compounds also finds importance in catalysis, where they serve as ligands in the self-assembly of polynuclear complexes. These complexes, with their highly symmetric architectures, are investigated for their catalytic properties and potential applications in various chemical reactions (Gusev, Shulgin, & Kiskin, 2019).

properties

IUPAC Name

5-bromo-4-nitro-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O3/c9-8-6(12(13)14)5-10-11(8)7-3-1-2-4-15-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGFJFNRBLOXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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